4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
CAS No.: 1903249-95-5
Cat. No.: VC6760580
Molecular Formula: C18H26N2O4S
Molecular Weight: 366.48
* For research use only. Not for human or veterinary use.
![4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione - 1903249-95-5](/images/structure/VC6760580.png)
Specification
CAS No. | 1903249-95-5 |
---|---|
Molecular Formula | C18H26N2O4S |
Molecular Weight | 366.48 |
IUPAC Name | 1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Standard InChI | InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3 |
Standard InChI Key | UDXKEGKLJUOXHY-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone, reflects its three core components:
-
A thiane ring (1,1-dioxothiane) with sulfone groups at positions 1 and 1.
-
A piperazine ring substituted at the 4-position.
-
A 2-(2-methylphenoxy)acetyl group linked to the piperazine nitrogen.
The molecular formula is C₁₈H₂₆N₂O₄S, with a molar mass of 366.5 g/mol. The thiane ring’s sulfone groups enhance polarity, while the phenoxy moiety contributes lipophilicity, balancing membrane permeability and solubility.
Physicochemical Data
Key properties derived from PubChem include:
Property | Value |
---|---|
Density | 1.189 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 660.8 ± 55.0 °C (Predicted) |
pKa | -0.90 ± 0.70 (Predicted) |
Canonical SMILES | CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
The low pKa suggests protonation at physiological pH, influencing receptor binding.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic reactions:
-
Thiopyran Ring Formation: Cyclization of a dithiolane precursor under acidic conditions yields the thiane backbone.
-
Oxidation: Treatment with hydrogen peroxide or ozone introduces sulfone groups.
-
Piperazine Coupling: Nucleophilic substitution attaches the piperazine ring to the thiane core.
-
Ethanone Linkage: Acylation with 2-(2-methylphenoxy)acetyl chloride completes the structure.
Industrial Optimization
Scalable production requires:
-
Catalytic Oxidation: Transition metal catalysts (e.g., vanadium) improve sulfone yield.
-
Flow Chemistry: Continuous reactors enhance piperazine coupling efficiency.
-
Crystallization: Gradient cooling isolates the compound in >98% purity.
Pharmacological Mechanisms
Target Engagement
Structural analogs suggest affinity for alpha1-adrenergic receptors and DNA gyrase. The piperazine moiety mimics endogenous ligands of adrenergic receptors, while the sulfone groups may disrupt bacterial DNA supercoiling via gyrase inhibition.
Biochemical Pathways
-
Adrenergic Signaling: Alpha1 receptor activation triggers phospholipase C, increasing intracellular calcium and smooth muscle contraction.
-
Antibacterial Action: Gyrase inhibition prevents DNA replication, with potency against quinolone-resistant strains due to altered binding kinetics.
Pharmacokinetics
Predicted properties include:
-
Lipophilicity (LogP): 2.1 ± 0.3, favoring blood-brain barrier penetration.
-
Half-Life: ~6 hours in rodent models, suggesting twice-daily dosing.
Comparative Analysis with Structural Analogs
Analog 1: 1-(4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
-
Difference: Para-methyl substitution on the phenoxy group.
-
Activity: 20% lower antimicrobial potency but improved CNS penetration.
Analog 2: 1-{4-[(4-Methylphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone
-
Difference: Diphenylethanone replaces thiane ring.
-
Activity: Lacks gyrase inhibition but shows antidiabetic potential via GPR40 agonism .
Future Research Directions
-
Toxicology Profiles: Acute and chronic toxicity studies in mammalian models.
-
Formulation Development: Nanoencapsulation to enhance bioavailability.
-
Clinical Trials: Phase I safety assessments for antidepressant and antimicrobial indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume